molecular formula C20H27N3O3 B11453874 Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11453874
M. Wt: 357.4 g/mol
InChI Key: FSUIGPQIJFZONB-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methylphenyl group, and a piperidinylmethyl group

Preparation Methods

The synthesis of Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Piperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidinylmethyl group is attached to the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group, where nucleophiles such as amines or thiols replace the existing substituent.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    Methyl 4-(2-methylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound differs in the position of the methyl group on the piperidine ring.

    This compound: This compound has a similar structure but with different functional groups attached to the tetrahydropyrimidine ring.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-13-7-6-10-23(11-13)12-16-17(19(24)26-3)18(22-20(25)21-16)15-9-5-4-8-14(15)2/h4-5,8-9,13,18H,6-7,10-12H2,1-3H3,(H2,21,22,25)

InChI Key

FSUIGPQIJFZONB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3C)C(=O)OC

Origin of Product

United States

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